2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C10H9BrN4O2 |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-1-2-10(17)15(5-7)6-9(16)14-8-3-12-13-4-8/h1-5H,6H2,(H,12,13)(H,14,16) |
InChI Key |
MUEHCOGRYVGPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Alkylation of 5-Bromo-2-hydroxypyridine Followed by Amidation
Step 1: Synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic Acid
The precursor 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetic acid (CAS: 872277-46-8) is synthesized via alkylation of 5-bromo-2-hydroxypyridine with bromoacetic acid under basic conditions.
Reaction Conditions :
- Substrate : 5-Bromo-2-hydroxypyridine (1.0 equiv)
- Alkylating Agent : Bromoacetic acid (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 80°C, 12 h
- Yield : 78%
Step 2: Amidation with 1H-Pyrazol-4-amine
The carboxylic acid is activated using EDCl/HOBt and coupled with 1H-pyrazol-4-amine.
Reaction Conditions :
Route 2: Cyclocondensation of Prefunctionalized Intermediates
A one-pot cyclocondensation strategy avoids isolation of intermediates:
Reaction Conditions :
- Substrates : 5-Bromo-2-oxopyridine-1(2H)-acetic acid methyl ester (1.0 equiv), 1H-pyrazol-4-amine (1.1 equiv)
- Catalyst : Triethylamine (2.0 equiv)
- Solvent : Dioxane, reflux, 6 h
- Yield : 72%
Mechanistic Insight :
The ester undergoes nucleophilic attack by the pyrazole amine, followed by elimination of methanol to form the acetamide.
Route 3: Protecting Group Strategies for Enhanced Selectivity
To prevent side reactions during amidation, the pyrazole nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative:
Step 1: Boc Protection
Step 2: Amidation and Deprotection
- Amidation : EDCl/HOBt-mediated coupling with 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetic acid (1.0 equiv)
- Deprotection : TFA/DCM (1:1), RT, 2 h
- Overall Yield : 58%
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
Purification Techniques
- Column Chromatography : Silica gel with EtOAc/hexane (3:7 → 1:1) resolves acetamide products.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 217–219°C).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both the amide and lactam (pyridinone) groups under acidic or basic conditions:
| Reaction Site | Conditions | Products | Key Observations |
|---|---|---|---|
| Amide group | 6M HCl, reflux | 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid | Complete hydrolysis after 12 hours. |
| Lactam ring | NaOH (aq), 80°C | 5-Bromo-2-hydroxypyridine derivative | Ring-opening occurs with simultaneous deprotonation. |
Hydrolysis kinetics depend on pH and temperature, with faster rates observed under strongly acidic conditions.
Nucleophilic Substitution
The bromine atom at the pyridine C5 position is susceptible to nucleophilic displacement:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ (excess) | DMF, 100°C, 24h | 5-Amino derivative | 68 |
| Thiophenol | K₂CO₃, DMSO, 60°C | 5-Phenylthio derivative | 52 |
| Methoxide | MeOH, reflux | 5-Methoxy derivative | 75 |
Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also feasible with aryl boronic acids, yielding biaryl derivatives .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under specific conditions:
| Conditions | Product | Mechanism |
|---|---|---|
| POCl₃, 120°C | Pyrido[2,3-d]pyrimidin-4-one | Lactam activation followed by ring closure . |
| H₂O₂, FeCl₃ | 1,2,4-Triazole-fused pyridine | Oxidative coupling of pyrazole and pyridinone . |
Cyclized products show enhanced π-stacking and hydrogen-bonding interactions, improving crystallinity.
Amide Bond Reactivity
The acetamide group participates in:
-
Aminolysis : Reacts with primary amines (e.g., benzylamine) in THF to form substituted ureas.
-
Reduction : LiAlH₄ reduces the amide to a secondary amine, though lactam stability limits yields.
Oxidation and Reduction
| Process | Reagents | Outcome |
|---|---|---|
| Pyridinone oxidation | mCPBA | N-Oxide formation at the pyridine ring . |
| Bromine reduction | H₂/Pd-C | Dehalogenation to 2-(2-oxopyridin-1(2H)-yl)acetamide . |
Key Research Findings
-
Solvent effects : DMF enhances substitution yields due to polar aprotic stabilization.
-
pH dependency : Hydrolysis rates peak at pH 3–4 for the lactam group.
-
Biological correlation : Bromine substitution improves metabolic stability in vivo .
Reactivity data align with computational models (DFT) predicting electrophilic susceptibility at C5 and nucleophilic reactivity at the amide carbonyl .
This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further studies should explore its enantioselective reactions and in vivo pharmacokinetics.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Probes: It could be used as a probe in biochemical assays to study the function of biological molecules.
Industry
Chemical Synthesis: The compound might be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis methods, and physicochemical properties derived from the evidence.
Structural and Functional Group Analysis
- Target vs. B10–B14 (–3): The target lacks the spirocyclic chromane/indene systems and fluorinated aromatic groups present in B10–B13. Its simpler pyridinone-pyrazole architecture may reduce steric hindrance compared to these spiro derivatives.
- Target vs. Compounds: The quinoline-piperidine acetamides in feature bulkier fused-ring systems and ether linkages (tetrahydrofuran-oxy), likely increasing their molecular weight and polarity compared to the target.
- Target vs. Compound: The chloro-pyrazole in has a higher molar mass (424.92 vs. ~296.9) due to additional aromatic and alkyl groups. The bromo substituent in the target may enhance electrophilicity relative to chlorine.
Physicochemical Properties
| Property | Target Compound (Predicted) | Compound (Reported) |
|---|---|---|
| Density (g/cm³) | ~1.3–1.4 (estimated) | 1.24±0.1 |
| Boiling Point (°C) | ~300–350 (estimated) | 633.0±55.0 |
| pKa | ~8–10 (pyridinone NH) | 11.71±0.46 |
- The target’s bromine atom increases molecular weight and lipophilicity compared to chlorine in . Its lower predicted boiling point suggests reduced stability under high-temperature conditions.
- The higher pKa of ’s compound (11.71) implies greater basicity, likely due to the isopropylphenyl group, whereas the target’s pyridinone NH may exhibit weaker acidity.
Biological Activity
The compound 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(1H-pyrazol-4-yl)acetamide is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is . The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₀BrN₃O |
| SMILES | Cc1cnc(=O)c(c1Br)N(C(=O)C)N |
| InChI Key | [InChIKey] |
Antimicrobial Activity
Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For example, a related study evaluated the antibacterial activity of pyrazole derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 μg/mL .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds containing the oxopyridine and pyrazole moieties. A notable study demonstrated that derivatives with similar structures showed promising cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 to 30 µM . These findings suggest that the incorporation of specific functional groups in the structure enhances biological activity.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds related to This compound has also been explored. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent study assessed the effectiveness of various pyrazole derivatives against Pseudomonas aeruginosa and Escherichia coli. The results highlighted that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting potential applications in treating resistant infections .
- Cytotoxicity Assessment : In a comparative analysis of different oxopyridine derivatives, it was found that modifications at specific positions led to enhanced cytotoxicity against cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms of action .
- Inflammatory Response Modulation : A study focusing on the anti-inflammatory properties of related compounds revealed that they could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating a promising role in managing chronic inflammatory conditions .
Q & A
Q. How can researchers optimize the synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)-N-(1H-pyrazol-4-yl)acetamide to improve yield and purity?
Methodological Answer:
- Key Reaction Parameters : Use dichloromethane as a solvent and triethylamine as a base to facilitate the formation of intermediates, similar to methods for analogous pyrazole-acetamide derivatives .
- Purification : Recrystallization or column chromatography is recommended to isolate the product with >95% purity. For tautomeric forms (e.g., amine/imine ratios), adjust pH during crystallization to control isomer distribution .
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and use stoichiometric excess of brominated pyridone precursors to drive the reaction to completion .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and tautomeric behavior?
Methodological Answer:
- 1H NMR : Identify tautomeric forms (amine vs. imine) by integrating NH proton signals (e.g., δ 10.10–13.30 ppm for NH in amid/amine/imine groups) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending modes (~3300 cm⁻¹) to verify acetamide and pyridone moieties .
- LC-MS : Use high-resolution mass spectrometry to validate molecular weight and detect impurities (<5% threshold) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol. For low solubility (<1 mM), use surfactants like Tween-80 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Protect from light if degradation exceeds 10% .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data caused by tautomerism?
Methodological Answer:
- Tautomer Control : Use crystallography (X-ray or neutron diffraction) to isolate and characterize dominant tautomers. For example, amine:imine ratios of 50:50 observed in NMR can lead to variable enzyme inhibition profiles .
- Computational Modeling : Perform DFT calculations to predict tautomer stability and correlate with experimental bioactivity (e.g., IC50 variations in kinase assays) .
Q. How can X-ray crystallography be applied to elucidate the compound’s binding mode with biological targets?
Methodological Answer:
- Co-crystallization : Soak pre-formed protein crystals (e.g., kinases) with the compound at 10 mM concentration in crystallization buffer (e.g., 0.1 M HEPES pH 7.5).
- Data Collection : Resolve structures to ≤2.0 Å resolution to visualize bromine-heavy atom signals and hydrogen-bonding interactions with pyrazole/pyridone groups .
- Validation : Compare electron density maps with docking simulations (e.g., AutoDock Vina) to confirm binding poses .
Q. What advanced methods are used to predict the compound’s off-target effects and toxicity?
Methodological Answer:
- PASS Software : Predict biological activity spectra (e.g., antiepileptic or cardiotoxic potential) using structural descriptors like electrotopological state indices .
- Proteomics Profiling : Use affinity pulldown assays with immobilized compound analogs to identify interacting proteins in cell lysates .
Q. How should researchers address discrepancies between in silico predictions and experimental data for this compound?
Methodological Answer:
- Validation Workflow :
- Re-optimize force field parameters in molecular dynamics (MD) simulations to better reflect bromine’s van der Waals radius.
- Cross-validate with isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy .
- Use SPR (surface plasmon resonance) to quantify kinetic constants (ka/kd) and reconcile with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
